molecular formula C11H17NO3 B3064997 2,2'-[(2-Methoxyphenyl)imino]diethanol CAS No. 28005-76-7

2,2'-[(2-Methoxyphenyl)imino]diethanol

Cat. No. B3064997
Key on ui cas rn: 28005-76-7
M. Wt: 211.26 g/mol
InChI Key: PDEFXTCPDZWBHL-UHFFFAOYSA-N
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Patent
US05053408

Procedure details

A mixture of 7.38 g (59.9 mmols) of o-anisidine, 10 ml (202.3 mmols) of ethylene oxide and 150 ml of a solvent mixture of acetic acid and water (9/1) was stirred at room temperature for 40 hours. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =30/1) to afford o-[N,N-bis(hydroxyethyl)amino]anisole.
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:10]1[O:12][CH2:11]1.[C:13](O)(=[O:15])[CH3:14]>O>[OH:15][CH2:13][CH2:14][N:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH2:11][CH2:10][OH:12]

Inputs

Step One
Name
Quantity
7.38 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
10 mL
Type
reactant
Smiles
C1CO1
Name
solvent
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =30/1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
OCCN(CCO)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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